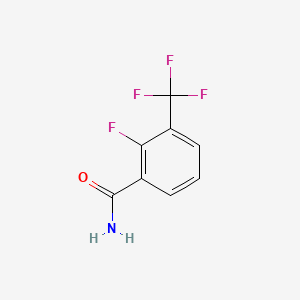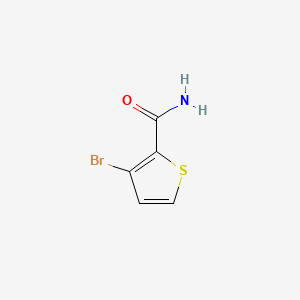
Benzenemethanamine, N-butyl-2,4-dichloro-
Overview
Description
Organometallic π-complexes XII: Synthesis Analysis
The paper titled "Organometallic π-complexes XII. The metalation of benzene and ferrocene by n-butyllithium-N,N,N′,N′-tetramethylethylenediamine" presents a detailed study on the metalation of benzene and ferrocene using n-butyllithium in conjunction with N,N,N′,N′-tetramethylethylenediamine. The research outlines the optimal conditions for the formation of phenyllithium and 1,1′-ferrocenylenedilithium, which are valuable intermediates in organic and organometallic synthesis. The study demonstrates the conversion of these intermediates into a variety of products, highlighting the utility of the n-butyllithium-diamine complex in hexane as a metalating agent, particularly noting its ability to metalate the methyl group of methyldiphenylphosphine with a 54% yield .
Molecular Structure Analysis
In the study "The Crystal and Molecular Structure of Dichloro [N, N-dimethyl-α-methyl-o-(butylphenylphosphino)benzylamine] palladium(II)," the molecular structure of a palladium complex is elucidated using MoKα diffraction data. The complex crystallizes in the space group P21 and exhibits a square planar coordination around the palladium atom, which includes nitrogen, phosphorus, and two chlorine atoms. The structure is noted to be distorted due to intramolecular atomic repulsions. The Pd–N bond length is longer than typically observed, which is balanced by a shorter trans Pd–Cl bond length. The study provides a correlation between Pd–Cl and trans Pd–N distances in similar palladium complexes, indicating a linear relationship with a correlation factor of -0.28(4) .
Chemical Reactions Analysis
The research on organometallic π-complexes provides insights into the chemical reactions involving the metalation of aromatic compounds like benzene and ferrocene. The formation of phenyllithium and ferrocenylenedilithium through the reaction with n-butyllithium-diamine complex serves as a key step in synthesizing various organometallic products. The ability to selectively metalate the methyl group of methyldiphenylphosphine showcases the specificity of the reaction and its potential for creating targeted organometallic compounds .
Physical and Chemical Properties Analysis
The crystal structure analysis of the palladium complex reveals physical properties such as bond lengths and angles, which are crucial for understanding the chemical behavior of the compound. The distortion in the square planar coordination around the palladium atom due to intramolecular repulsions affects the physical and chemical properties of the complex. The study's findings on bond length correlations provide a predictive framework for understanding the physical properties of similar palladium complexes, which can be essential for designing new compounds with desired chemical reactivity .
Scientific Research Applications
Synthesis Techniques
Research has explored various synthesis techniques and solvent actions for the synthesis of butenafine analogs, such as N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride. Key findings indicate that the best solvent action is achieved with 1,2-dichloroethane at 40°C, yielding a 75% success rate. The most effective reducing action is achieved with NaBH4 and a silica chloride catalyst at 25°C, yielding a 50% success rate. This study highlights the influence of solvent choice, temperature, and catalysts on the synthesis process, offering valuable insights for optimizing manufacturing conditions in the production of similar compounds (Muhammad, Jimoh, & Awwal, 2018).
Polymer Synthesis and Applications
Innovative Polymer Synthesis
Research has detailed the synthesis of multifunctional ATRP (Atom Transfer Radical Polymerization) initiators and their application in creating complex polymer structures. Tetrakis bromomethyl benzene, for instance, was used as a tetrafunctional initiator in the synthesis of four-armed star polymers of methyl methacrylate, yielding polymers with relatively low polydispersities and molecular weights in agreement with theoretical predictions. The versatility of ATRP in creating multifunctional and structurally diverse polymers is evident, offering potential applications in various industrial and scientific fields (Moschogianni, Pispas, & Hadjichristidis, 2001).
Analytical Applications in Chemistry
Liquid Chromatography and Electrochemical Detection
A study highlighted the use of ionic liquid, specifically 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]), to enhance the separation and quantification of aromatic amines, contaminants commonly found in consumer products like hair dyes. The application of high-performance liquid chromatography coupled with an electrochemical detector (HPLC/ED) showcased effective detection and quantification of these amines, indicating the potential of this method for monitoring and ensuring the safety of consumer products (Lizier & Zanoni, 2012).
Safety and Hazards
While specific safety and hazard information for Benzenemethanamine, N-butyl-2,4-dichloro- is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mechanism of Action
, also known as benzylamines, are a class of compounds that contain a benzene ring attached to a methanamine group. They are used in a variety of applications, including as intermediates in the synthesis of other chemicals .
The mode of action of a benzenemethanamine would depend on its specific chemical structure and the functional groups it contains. For example, if a benzenemethanamine has a halogen attached, it might undergo nucleophilic substitution reactions .
In terms of biochemical pathways , benzenemethanamines might interact with various enzymes and receptors in the body, depending on their specific structures. They could potentially affect pathways related to neurotransmission, as some amines are known to do .
The pharmacokinetics of benzenemethanamines would also depend on their specific structures. Factors such as their lipophilicity, size, and charge would influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The result of action of a benzenemethanamine would depend on its targets and mode of action. It could potentially have effects at the molecular and cellular levels .
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of a benzenemethanamine .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQMJPNRQQIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177233 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22704-59-2 | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)






